Epoxy costus lactone

説明

特性

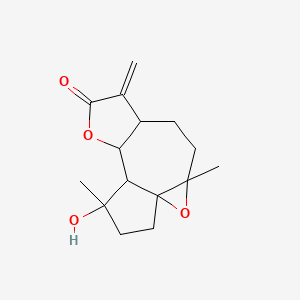

分子式 |

C15H20O4 |

|---|---|

分子量 |

264.32 g/mol |

IUPAC名 |

12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |

InChI |

InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3 |

InChIキー |

IFWNFKWDSMXFLK-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Epoxy Costus Lactone: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Epoxy Costus Lactone, focusing on a representative molecule, Dehydrocostus lactone, 4α,10α-epoxide. The term "this compound" itself does not refer to a single, universally defined compound but rather to a class of sesquiterpene lactones derived from costus root (Saussurea lappa) that feature an epoxide ring. This document will delve into the chemical structure, physicochemical properties, potential synthesis and isolation protocols, and the known biological activities of the parent compound, which are likely to be relevant to its epoxidated derivatives.

Chemical Structure and Identification

The core structure of interest is Dehydrocostus lactone, a well-characterized sesquiterpene lactone. The epoxy derivative discussed here is Dehydrocostus lactone, 4α,10α-epoxide .

Chemical Structure:

IUPAC Name: (3a'R,5'S,7a'S,8'S)-3',5'-dimethyl-2'-methylidene-spiro[oxirane-2,6'-[3a,4,5,7a,8,9]hexahydroazuleno[4,5-b]furan]-4'-one

Canonical SMILES: C=C1[C@@H]2CC[C@]3(CO3)[C@@H]4CC[C@@]5([C@@H]4[C@H]2OC1=O)CO5[1]

InChI Key: ILBWNMZWIIFLQI-CJIRXYIGSA-N[1]

Physicochemical Properties

Quantitative data for Dehydrocostus lactone, 4α,10α-epoxide has been primarily determined through computational models. The following table summarizes these properties.[1]

| Property | Value | Source |

| Molecular Formula | C15H18O4 | PubChem |

| Molecular Weight | 262.30 g/mol | PubChem |

| XLogP3-AA | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 262.12050905 Da | PubChem |

| Monoisotopic Mass | 262.12050905 Da | PubChem |

| Topological Polar Surface Area | 51.4 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 500 | PubChem |

Experimental Protocols

Detailed experimental protocols for the specific isolation or synthesis of Dehydrocostus lactone, 4α,10α-epoxide are not extensively reported in the available literature. However, based on established chemical principles and methods for related compounds, the following protocols are proposed.

Proposed Synthesis Protocol: Epoxidation of Dehydrocostus Lactone

This protocol is based on the known chemical transformation of dehydrocostus lactone using m-Chloroperoxybenzoic acid (m-CPBA), a common reagent for epoxidation.[2]

Objective: To synthesize Dehydrocostus lactone, 4α,10α-epoxide from Dehydrocostus lactone.

Materials:

-

Dehydrocostus lactone (starting material)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve Dehydrocostus lactone (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve m-CPBA (2.2 equivalents) in DCM.

-

Add the m-CPBA solution dropwise to the cooled solution of Dehydrocostus lactone over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 (twice), water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Dehydrocostus lactone, 4α,10α-epoxide.

General Isolation Protocol from Saussurea lappa

This protocol is a generalized method for the isolation of sesquiterpene lactones from the roots of Saussurea lappa and can be adapted for the isolation of epoxy derivatives.

Objective: To isolate Epoxy Costus Lactones from the dried roots of Saussurea lappa.

Materials:

-

Dried and powdered roots of Saussurea lappa

-

Benzene or Hexane (for extraction)

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Extraction:

-

Fractionation:

-

Concentrate the benzene or hexane extract under reduced pressure.

-

Subject the concentrated extract to silica gel column chromatography.[3]

-

Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.

-

-

Purification:

-

Collect the fractions and monitor them by TLC.

-

Combine fractions containing compounds with similar Rf values.

-

Further purify the desired fractions using preparative HPLC to isolate the specific this compound.

-

-

Characterization:

-

Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

-

Biological Activity and Signaling Pathways

The biological activity of Dehydrocostus lactone, the parent compound of the epoxy derivative, has been more extensively studied. It is known to possess anti-inflammatory, anti-tumor, and immunomodulatory properties.[4][5] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] It is plausible that the epoxy derivative shares some of these biological activities.

Inhibition of the NF-κB Signaling Pathway

Dehydrocostus lactone has been shown to inhibit the IKKβ activity, which is a crucial kinase in the NF-κB pathway.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p50/p65 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes like COX-2.[6]

Caption: Inhibition of the NF-κB signaling pathway by Dehydrocostus Lactone.

Conclusion

Epoxy Costus Lactones, represented here by Dehydrocostus lactone, 4α,10α-epoxide, are a class of natural products with significant potential for further investigation. While detailed experimental data on the epoxy derivatives are still emerging, the well-documented biological activities of the parent compound, Dehydrocostus lactone, provide a strong rationale for their continued study in drug discovery and development, particularly in the context of inflammatory diseases and cancer. The protocols and data presented in this guide offer a foundational resource for researchers in this field.

References

- 1. Dehydrocostus lactone, 4alpha, 10alpha-epoxide | C15H18O4 | CID 470975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of dehydrocostus lactone and costunolide from Saussurea root on the central nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

Epoxy Costus Lactone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Epoxy costus lactone, a sesquiterpene lactone with significant therapeutic potential. The document details its natural origins, methodologies for its isolation and synthesis, and explores its interactions with key cellular signaling pathways. The information is presented to support further research and development of this promising natural compound.

Natural Sources and Biosynthesis

This compound is a derivative of dehydrocostus lactone, a major bioactive sesquiterpene lactone found predominantly in the roots of Saussurea costus (Falc.) Lipsch., a perennial herb belonging to the Asteraceae family.[1][2][3][4] This plant, commonly known as costus root, has a long history of use in traditional medicine systems.[4] While dehydrocostus lactone is the primary compound isolated from S. costus, epoxy derivatives can be synthesized from it.[5]

The biosynthesis of sesquiterpene lactones like dehydrocostus lactone is a complex enzymatic process. It originates from farnesyl diphosphate (FPP) and proceeds through a series of cyclization and oxidation steps. The formation of the characteristic lactone ring is catalyzed by cytochrome P450 enzymes.[6][7]

Isolation and Synthesis of this compound

The isolation of this compound is often achieved through the isolation of its precursor, dehydrocostus lactone, from Saussurea costus, followed by a chemical synthesis step to create the epoxy group.

Isolation of Dehydrocostus Lactone from Saussurea costus

A general protocol for the isolation of dehydrocostus lactone involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation of Dehydrocostus Lactone

-

Extraction:

-

Air-dried and powdered roots of Saussurea costus (2.0 kg) are macerated with 80% ethanol (4 x 5 L, 3 days each) at room temperature.[8]

-

The solvent is evaporated under reduced pressure to yield a residue.

-

The residue is suspended in water (1:10 w/v) and then extracted with petroleum ether (4 x 2.5 L).[8]

-

The petroleum ether extract is concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The petroleum ether extract is subjected to column chromatography on silica gel.[5]

-

A mobile phase of hexane and ethyl acetate (e.g., 95:5 v/v) is used for elution.[5]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing dehydrocostus lactone are pooled and the solvent is evaporated to yield the purified compound.

-

High-speed counter-current chromatography (HSCCC) has also been effectively used for the preparative isolation of dehydrocostus lactone from S. lappa roots.[9]

Synthesis of this compound from Dehydrocostus Lactone

Epoxy derivatives of dehydrocostus lactone can be synthesized using an epoxidation reaction.

Experimental Protocol: Synthesis of Epoxy Derivatives

-

Reaction Setup:

-

Dehydrocostus lactone is dissolved in anhydrous dichloromethane (DCM).

-

Meta-chloroperbenzoic acid (m-CPBA) is added to the solution.[5]

-

The reaction is stirred at room temperature and monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The resulting residue is purified by column chromatography on silica gel to yield the epoxy derivatives.

-

Table 1: Yield of Synthesized Epoxy Derivatives from Dehydrocostus Lactone

| Derivative | Yield (%) |

| Epoxy Derivative 1 | 3 |

| Epoxy Derivative 2 | 64 |

| Epoxy Derivative 3 | 16 |

| Epoxy Derivative 4 | 21 |

| Epoxy Derivative 5 | 6 |

Data sourced from a study on the synthesis of new epoxy derivatives from dehydrocostus lactone.[5]

Signaling Pathways and Biological Activity

While research specifically on the signaling pathways of this compound is emerging, the biological activities of its precursor, dehydrocostus lactone, and a related sesquiterpene lactone, costunolide, are well-documented and provide valuable insights. The primary activities of these related compounds include anti-inflammatory and pro-apoptotic effects, often mediated through the NF-κB and apoptosis signaling pathways.

NF-κB Signaling Pathway

Dehydrocostus lactone has been shown to suppress the Toll-like receptor (TLR) signaling pathways, which are key activators of the transcription factor NF-κB.[10] It inhibits the activation of NF-κB, a central regulator of inflammatory responses.[10][11][12][13] This inhibition is achieved by targeting IKKβ, a kinase upstream of NF-κB.[11][12]

Figure 1: Inhibition of the NF-κB signaling pathway by Dehydrocostus Lactone.

Apoptosis Signaling Pathway

Dehydrocostus lactone and costunolide have been demonstrated to induce apoptosis in various cancer cell lines.[8][14][15] The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic pathways. Dehydrocostus lactone has been shown to activate the mitochondrial apoptosis pathway by modulating the Bcl-2/Bax ratio and promoting the release of cytochrome c, leading to the activation of caspases.[8] Costunolide has been found to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[2][14]

Figure 2: Induction of apoptosis by sesquiterpene lactones.

Conclusion

This compound, accessible through synthesis from the naturally abundant dehydrocostus lactone from Saussurea costus, represents a promising scaffold for drug development. The insights into the biological activities of its precursor, particularly the modulation of the NF-κB and apoptosis pathways, highlight its potential as an anti-inflammatory and anti-cancer agent. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its therapeutic applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 2. Costunolide, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppressive effects of dehydrocostus lactone on the toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ. | Semantic Scholar [semanticscholar.org]

- 13. frontiersin.org [frontiersin.org]

- 14. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Epoxy Costus Lactone: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxy costus lactones represent a class of sesquiterpenoid lactones, naturally occurring phytochemicals primarily isolated from the roots of Saussurea costus. These compounds are derivatives of costus lactones, such as dehydrocostus lactone, and are characterized by the presence of an epoxide functional group. This technical guide provides a comprehensive overview of the discovery and history of epoxy costus lactones, details their isolation and characterization, and explores their biological activities, with a focus on their potential as therapeutic agents. Experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Discovery and History

The journey to the discovery of epoxy costus lactones is intrinsically linked to the extensive phytochemical investigation of Saussurea costus (Falc.) Lipsch., a plant with a long history of use in traditional medicine. The primary bioactive constituents of S. costus roots are sesquiterpene lactones, with dehydrocostus lactone and costunolide being among the most abundant and well-studied.

The first definitive isolation and characterization of epoxy costus lactones were reported in 1998 by Chhabra et al. [1][2]. In their work, they isolated and elucidated the structures of three new guaianolides from the petrol extract of powdered S. costus roots:

-

11,13-Epoxydehydrocostuslactone

-

11,13-Epoxyisozaluzanin C

-

11,13-Epoxy-3-keto dehydrocostuslactone [1]

Their structures were determined using spectral data and chemical transformations[1]. This seminal work laid the foundation for further investigation into the chemical diversity and biological potential of these epoxidized sesquiterpenoids.

Prior to this, the focus of research was largely on the precursor molecules. Dehydrocostus lactone and costunolide were identified much earlier and have been the subject of numerous chemical and biological studies. The discovery of their naturally occurring epoxy derivatives opened a new avenue of research into how this structural modification influences their bioactivity.

More recent research has also explored the synthetic creation of novel epoxy sesquiterpene lactones derived from dehydrocostus lactone to evaluate their biological activities, such as herbicidal effects.[3]

Chemical Structure

Epoxy costus lactones are classified as sesquiterpenoid lactones, meaning they are composed of three isoprene units and contain a lactone ring. The core structure is typically a guaianolide skeleton. The defining feature of these compounds is the presence of an epoxide ring, which significantly alters the molecule's stereochemistry and reactivity compared to their unsaturated precursors.

Data Presentation: Biological Activity

Quantitative data on the biological activities of epoxy costus lactones is still emerging and is less extensive than that of their precursor, dehydrocostus lactone. The following tables summarize the available data.

Table 1: Herbicidal Activity of a Synthesized Epoxy Costus Lactone Derivative

| Compound | Target Species | Parameter | Concentration (µM) | Inhibition (%) | Reference |

| Epoxy Derivative of DHC | A. cepa | Radicle Length | 100 | ~45 | [3] |

| Epoxy Derivative of DHC | L. sativum | Stalk Length | 100 | 80 | [3] |

| Epoxy Derivative of DHC | L. sativum | Radicle Length | 100 | 88 | [3] |

Table 2: Cytotoxic Activity of Dehydrocostus Lactone (Precursor) and its Amino Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Dehydrocostus Lactone | HCC70 (Triple-negative breast cancer) | 1.11 ± 1.31 | [4][5][6][7] |

| Dehydrocostus Lactone | MCF-7 (Hormone receptor-positive breast cancer) | 24.70 ± 1.25 | [4][5][6][7] |

| Dehydrocostus Lactone | MCF-12A (Non-tumorigenic breast epithelial) | 0.07 ± 0.07 | [4][5][6][7] |

| 13-dimethylamine DHC derivative | MCF-7 | 0.07 ± 0.07 | [4][5][6] |

| 13-diethylamine DHC derivative | MCF-7 | 0.07 ± 1.31 | [4][5][6] |

| 13-ethylenediamine DHC derivative | MCF-7 | 4.24 ± 1.29 | [4][5][6] |

Note: This data is for the precursor and its derivatives, highlighting the potential for biological activity in this class of molecules. Further studies are needed to determine the specific cytotoxicity of epoxy costus lactones.

Signaling Pathways

The primary signaling pathway implicated in the biological activity of costus lactones is the Nuclear Factor-kappa B (NF-κB) pathway .[8][9] NF-κB is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for the anti-inflammatory effects of many natural products.

Dehydrocostus lactone, the precursor to this compound, has been shown to inhibit the NF-κB signaling pathway. It is hypothesized that epoxy costus lactones may exert similar or enhanced effects due to the reactivity of the epoxide ring. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Isolation of Epoxy Costus Lactones from Saussurea costus

The following is a general protocol based on the method described by Chhabra et al. (1998)[1].

-

Plant Material and Extraction:

-

Powdered roots of Saussurea costus are packed into a glass column.

-

The material is extracted with petroleum ether (petrol) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a semi-solid mass.

-

-

Initial Fractionation:

-

The extract is dissolved in a minimum amount of petrol and kept at a low temperature to allow for the crystallization of dehydrocostus lactone and costunolide, which are then filtered off.

-

The remaining filtrate (an oil) is subjected to column chromatography.

-

-

Column Chromatography:

-

The oil is chromatographed on a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with non-polar solvents like petrol and gradually increasing the polarity with solvents like diethyl ether or ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification of Epoxy Costus Lactones:

-

Fractions containing compounds of interest are combined and re-chromatographed on a silica gel column.

-

Elution with specific solvent mixtures (e.g., petrol-ether mixtures) allows for the isolation of pure epoxy costus lactones.

-

The structures of the isolated compounds are then confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

-

Caption: General workflow for the isolation of Epoxy Costus Lactones.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding:

-

Adherent cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

The plate is incubated overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of the this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

The culture medium is removed from the wells, and 100 µL of the medium containing the test compound at different concentrations is added.

-

Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are also included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[10]

-

The plate is gently agitated to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

The discovery of epoxy costus lactones from Saussurea costus has added a new dimension to the chemical and biological understanding of this medicinally important plant. While research on these specific compounds is still in its early stages compared to their well-studied precursors, the available data suggests that the epoxide functionality may play a significant role in their biological activity. The inhibitory effect on the NF-κB pathway, a key regulator of inflammation, positions epoxy costus lactones as promising candidates for the development of new anti-inflammatory and potentially anti-cancer agents. Further research is warranted to fully elucidate their mechanisms of action, establish their safety and efficacy profiles, and explore their full therapeutic potential. The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in this exciting area of natural product drug discovery.

References

- 1. Investigating Saussura Costus Extracts' Effects on Sunflower Oil Stability, Including Antioxidants and Antimicrobial Properties [ijcce.ac.ir]

- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. tutvital.tut.ac.za [tutvital.tut.ac.za]

- 5. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]

- 9. Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bds.berkeley.edu [bds.berkeley.edu]

In Vitro Biological Activities of Epoxycostus Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxycostus lactone, a sesquiterpene lactone, belongs to a class of natural products renowned for their diverse and potent biological activities. This technical guide provides an in-depth overview of the in vitro biological activities of epoxycostus lactone and its closely related precursors, costunolide and dehydrocostus lactone. The data presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. The activities of costunolide and dehydrocostus lactone are often considered indicative of the potential therapeutic applications of their derivatives, such as epoxycostus lactone.[1][2] The presence of an α-methylene-γ-lactone moiety is a key structural feature responsible for much of the observed bioactivity.[3][4]

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative data on the in vitro biological activities of costunolide and dehydrocostus lactone, which are expected to be comparable to or serve as a baseline for epoxycostus lactone.

Table 1: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Activity Type | IC50 / CD50 Value | Reference |

| Costunolide | A431 (Skin Cancer) | Cytotoxicity | ~15 µM | [5] |

| Dehydrocostus lactone & Costunolide | HepG2 (Liver), HeLa (Cervical), OVCAR-3 (Ovarian) | Cytotoxicity | 1.6-3.5 µg/mL | [4] |

| Dehydrocostus lactone | Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-453, SK-BR-3) | Antiproliferative | Not specified | [6] |

| Dehydrocostus lactone | Ovarian Cancer Cell Lines (SK-OV-3, OVCAR3) | Antiproliferative | Not specified | [6] |

Table 2: Anti-inflammatory Activity

| Compound | Assay | Target/Marker | IC50 Value | Reference |

| Costunolide | LPS-stimulated RAW264.7 cells | TNF-α secretion | 2.05 µmol/L | [7] |

| Dehydrocostus lactone | Activated Macrophages | Inflammatory Markers | Not specified | [3] |

Table 3: Antimicrobial Activity

| Compound | Organism | Activity Type | MIC Value | Reference |

| Costunolide | Trichophyton mentagrophytes | Antifungal | 62.5 µg/mL | [8] |

| Costunolide | Trichophyton simii | Antifungal | 62.5 µg/mL | [8] |

| Costunolide | Trichophyton rubrum 296 | Antifungal | 31.25 µg/mL | [8] |

| Costunolide | Trichophyton rubrum 57 | Antifungal | 62.5 µg/mL | [8] |

| Costunolide | Epidermophyton floccosum | Antifungal | 125 µg/mL | [8] |

| Costunolide | Scopulariopsis sp. | Antifungal | 250 µg/mL | [8] |

| Costunolide | Aspergillus niger | Antifungal | 250 µg/mL | [8] |

| Costunolide | Curvularia lunata | Antifungal | 125 µg/mL | [8] |

| Costunolide | Magnaporthe grisea | Antifungal | 250 µg/mL | [8] |

Table 4: Antioxidant Activity

| Compound/Extract | Assay | IC50 Value | Reference |

| Benzene extract of Costus speciosus | DPPH radical scavenging | 15.30 µg/mL | [9] |

| Benzene extract of Costus speciosus | Nitric oxide scavenging | 12.56 µg/mL | [9] |

| Benzene extract of Costus speciosus | Ion chelating activity | 13.41 µg/mL | [9] |

| Benzene extract of Costus speciosus | Hydroxyl radical scavenging | 13.46 µg/mL | [9] |

| Ethanolic extract of Saussurea costus | DPPH radical scavenging | 0.12325 mg/mL | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: Cytotoxicity Assay

-

Cell Lines: Human cancer cell lines such as A431 (skin), HepG2 (liver), HeLa (cervical), and OVCAR-3 (ovarian) are commonly used.

-

Method: The antiproliferative effect is often determined using a Thiazolyl Blue Tetrazolium Bromide (MTT) assay.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., costunolide, dehydrocostus lactone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plates are incubated for another 4 hours to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]

-

Anti-inflammatory Activity: Nitric Oxide (NO) and Cytokine Release Assay

-

Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.

-

Method:

-

RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

The cells are co-treated with different concentrations of the test compound.

-

The amount of nitric oxide (NO) produced is measured using the Griess reagent.

-

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12]

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Method: The antifungal and antibacterial activities are assessed using the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).[8]

-

Microbial strains are cultured in appropriate broth media.

-

A standardized inoculum of the microorganism is spread on agar plates.

-

Filter paper discs impregnated with different concentrations of the test compound are placed on the agar surface.

-

The plates are incubated under suitable conditions.

-

The diameter of the zone of inhibition around each disc is measured.

-

For MIC determination, a serial dilution of the test compound is prepared in a liquid medium in 96-well plates.

-

Each well is inoculated with the microbial suspension.

-

The plates are incubated, and the lowest concentration of the compound that completely inhibits visible microbial growth is recorded as the MIC.[8]

-

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Method:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[9][10]

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by costunolide and dehydrocostus lactone, providing insights into their mechanisms of action.

Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by Dehydrocostus Lactone.

Anticancer Signaling Pathway: Apoptosis Induction

Caption: Induction of apoptosis by Costunolide via the mitochondrial pathway.

Anticancer Signaling Pathway: Cell Proliferation Inhibition

Caption: Modulation of cell proliferation pathways by Costunolide.

Experimental Workflow: In Vitro Bioactivity Screening

Caption: General workflow for the in vitro screening of Epoxycostus Lactone.

Conclusion

The available in vitro data for costunolide and dehydrocostus lactone strongly suggest that epoxycostus lactone holds significant promise as a lead compound for the development of novel therapeutics. Its demonstrated activities against cancer, inflammation, and microbial pathogens, coupled with its antioxidant properties, warrant further investigation. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for future research aimed at elucidating the precise mechanisms of action and therapeutic potential of epoxycostus lactone. The structural modifications from its precursors, particularly the addition of an epoxy group, may alter its bioactivity and pharmacokinetic profile, highlighting an important area for future comparative studies.

References

- 1. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anti-Urolithiatic Activity of Aqueous and Ethanolic Extracts from Saussurea costus (Falc) Lispich Using Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Epoxy Costus Lactone and Its Derivatives: A Technical Guide for Researchers

Abstract

Epoxy costus lactone, and more extensively its precursor Dehydrocostus lactone (DCL), are sesquiterpene lactones demonstrating significant therapeutic promise across a spectrum of diseases, primarily driven by their anti-inflammatory, anti-cancer, and antioxidant properties. This technical guide provides an in-depth analysis of the molecular targets and signaling pathways modulated by these compounds. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current state of research, detailed experimental protocols, and quantitative data to facilitate further investigation into their therapeutic applications.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities. Among these, Dehydrocostus lactone (DCL), isolated from the roots of Saussurea costus, has emerged as a compound of significant interest. Its biological activities are largely attributed to the α,β-unsaturated carbonyl group within its α-methylene-γ-lactone moiety.[1] this compound, a derivative of DCL, is also being explored for its potential therapeutic applications. This guide will focus predominantly on the well-documented activities of DCL, which serves as a foundational model for understanding the therapeutic potential of its epoxidated form.

Key Therapeutic Targets and Signaling Pathways

Dehydrocostus lactone exerts its pleiotropic effects by modulating several critical signaling pathways implicated in the pathogenesis of various diseases. The primary mechanisms of action involve the regulation of inflammation, oxidative stress, and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Dehydrocostus lactone has been shown to directly inhibit the IKK complex, specifically targeting the IKKα and IKKβ subunits. This inhibition prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p50/p65 NF-κB subunits.[2]

Activation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like DCL, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression.

DCL has been demonstrated to interact with Keap1, disrupting the Keap1-Nrf2 complex and promoting the nuclear accumulation of Nrf2. This leads to the upregulation of downstream antioxidant enzymes, thereby protecting cells from oxidative damage.

Inhibition of the Akt/GSK-3β Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and angiogenesis. Glycogen synthase kinase 3β (GSK-3β) is a downstream target of Akt. Phosphorylation of GSK-3β by Akt leads to its inactivation. DCL has been shown to suppress the expression of Akt, which in turn reduces the phosphorylation of GSK-3β, leading to its activation. Activated GSK-3β can then phosphorylate and promote the degradation of proteins involved in cell cycle progression and angiogenesis.

Quantitative Data

The following tables summarize the quantitative data regarding the biological activities of Dehydrocostus lactone from various studies.

Table 1: In Vitro Cytotoxicity of Dehydrocostus Lactone (DCL) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HCC70 | Triple-Negative Breast | 1.11 ± 1.31 | [3][4][5] |

| MCF-7 | Breast (ER+) | 24.70 ± 1.25 | [3][4][5] |

| MDA-MB-231 | Breast | 21.5 | [6] |

| MDA-MB-453 | Breast | 43.2 | [6] |

| SK-BR-3 | Breast | 25.6 | [6] |

| SK-OV-3 | Ovarian | 15.9 | [6] |

| OVCAR3 | Ovarian | 10.8 | [6] |

| Eca109 | Esophageal | Time & Dose-dependent | [3] |

| KYSE150 | Esophageal | Time & Dose-dependent | [3] |

Table 2: In Vivo Efficacy of Dehydrocostus Lactone (DCL)

| Experimental Model | Animal Model | Dosage | Therapeutic Effect | Reference(s) |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mice | 5, 10, and 15 mg/kg/day (oral) | Ameliorated symptoms of colitis, reduced inflammation and colonic barrier injury. | |

| Acute Lung Injury | Mice | 5-20 mg/kg (intraperitoneal) | Protective effect against LPS-induced acute lung injury. | [7] |

| Glioma Xenograft | Nude Mice | 10 and 20 mg/kg/day (intraperitoneal) | Inhibited tumor growth. | [8] |

| Esophageal Tumor Xenograft | Nude Mice | Dose-dependent | Inhibited tumor growth with no significant organ toxicity. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of Dehydrocostus lactone.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of DCL on cancer cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of DCL (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-response curve.

Western Blot Analysis for NF-κB Pathway Activation

Objective: To assess the effect of DCL on the phosphorylation of key proteins in the NF-κB signaling pathway.

Protocol:

-

Culture cells (e.g., RAW 264.7 macrophages) and treat with DCL for a specified time before stimulating with an inflammatory agent (e.g., LPS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if DCL inhibits the binding of NF-κB to the promoter regions of its target genes.

Protocol:

-

Treat cells with DCL and/or an inflammatory stimulus.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Immunoprecipitate the chromatin overnight at 4°C with an antibody against NF-κB p65 (e.g., Diagenode C15310256 or Abcam ab194528) or a negative control IgG.[6][13]

-

Wash the immune complexes and elute the protein-DNA complexes.

-

Reverse the cross-links by heating at 65°C for 4-6 hours.

-

Purify the DNA using a spin column.

-

Analyze the precipitated DNA by qPCR using primers specific for the promoter regions of NF-κB target genes (e.g., IL-6, TNF-α).

In Vivo DSS-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of DCL in a mouse model of inflammatory bowel disease.

Protocol:

-

Induce colitis in mice (e.g., C57BL/6) by administering 2-3% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water for 5-7 days.

-

Administer DCL orally (e.g., by gavage) at various doses (e.g., 5, 10, 15 mg/kg/day) throughout the DSS treatment period. A vehicle control group and a positive control group (e.g., sulfasalazine) should be included. DCL can be formulated in a vehicle such as 0.5% sodium carboxymethyl cellulose.[4]

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, sacrifice the mice and collect the colons.

-

Measure the colon length and collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels by ELISA or qPCR).

Conclusion

Dehydrocostus lactone, and by extension its epoxy derivatives, represent a promising class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer provides a strong rationale for their further development as novel therapeutic agents. This guide has provided a comprehensive overview of the current understanding of their mechanisms of action, along with detailed experimental protocols to aid researchers in their future investigations. Further studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and to explore its potential in a broader range of diseases.

References

- 1. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dehydrocostus lactone inhibits the proliferation of esophageal cancer cells in vivo and in vitro through ROS-mediated apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico | PLOS One [journals.plos.org]

- 6. NFKB p65 Antibody - ChIP-seq Grade (C15310256) | Diagenode [diagenode.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospho-IKKα/β (Ser176/180) (16A6) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. abscience.com.tw [abscience.com.tw]

- 11. Phospho-IKKα/β (Ser176/180) Antibody II | Cell Signaling Technology [cellsignal.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Anti-IKK alpha + IKK beta (phospho S176 + S177) antibody (ab194528) | Abcam [abcam.com]

- 14. scbt.com [scbt.com]

An In-depth Technical Guide to Epoxy Costus Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on epoxy costus lactone, a derivative of the naturally occurring sesquiterpene lactone, dehydrocostus lactone. This document summarizes the synthesis, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Introduction

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Dehydrocostus lactone, isolated from the roots of Saussurea lappa, is a well-studied sesquiterpene lactone.[2] The introduction of an epoxy functional group to the dehydrocostus lactone scaffold can significantly modulate its biological profile, making this compound a molecule of considerable interest for drug discovery and development. This guide aims to consolidate the current knowledge on this compound and its derivatives.

Synthesis of this compound

The primary method for the synthesis of this compound involves the epoxidation of dehydrocostus lactone. The most commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

General Experimental Protocol: Epoxidation of Dehydrocostus Lactone

This protocol describes the synthesis of epoxy derivatives from dehydrocostus lactone using m-CPBA.

Materials:

-

Dehydrocostus lactone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for column chromatography

Procedure:

-

Dissolve dehydrocostus lactone in anhydrous dichloromethane (DCM).

-

Add m-CPBA (typically 1.1 to 1.5 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the this compound derivative(s).

Biological Activities

The introduction of an epoxy group can alter the biological activity of dehydrocostus lactone. The following sections summarize the quantitative data available for this compound and its parent compound.

Herbicidal Activity

An epoxy derivative of dehydrocostus lactone has demonstrated significant herbicidal properties.

| Compound | Plant Species | Concentration (µM) | Inhibition (%) | Reference |

| Epoxy Dehydrocostus Lactone | Lepidium sativum (cress) | 100 | 80 (stalk), 80 (radicle) | [2] |

| Epoxy Dehydrocostus Lactone | Allium cepa (onion) | 100 | 80 (radicle) | [2] |

Anticancer Activity

While specific data for this compound is limited, extensive research on its precursor, dehydrocostus lactone, provides valuable insights into its potential anticancer effects. The primary mechanism of action for many sesquiterpene lactones is the alkylation of biological macromolecules via Michael addition, a reactivity that is retained in their epoxy derivatives.

Table 2: Cytotoxicity of Dehydrocostus Lactone against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 21.5 | [2] |

| MDA-MB-453 | Breast Cancer | 43.2 | [2] |

| SK-BR-3 | Breast Cancer | 25.6 | [2] |

| SK-OV-3 | Ovarian Cancer | 15.9 | [2] |

| OVCAR3 | Ovarian Cancer | 10.8 | [2] |

| HCC70 | Triple-Negative Breast Cancer | 1.11 | [3] |

| MCF-7 | Breast Cancer | 24.70 | [3] |

Anti-inflammatory Activity

Epoxy-sesquiterpene lactones have been shown to possess anti-inflammatory properties. For instance, 2,3-epoxy-1,4,10-trihydroxyguaian-12,6α-olide diastereoisomers demonstrated anti-inflammatory potential by inhibiting nitric oxide (NO) release and cyclooxygenase-2 (COX-2) expression in LPS-treated murine macrophages.[4] The parent compound, dehydrocostus lactone, exerts its anti-inflammatory effects through the inhibition of several inflammatory pathways, including the IL-6/STAT3 pathway.[4]

Antimycobacterial Activity

Interestingly, in the case of antimycobacterial activity, the epoxidation of dehydrocostus lactone led to a significant decrease in efficacy against Mycobacterium tuberculosis and Mycobacterium avium.[5]

Table 3: Antimycobacterial Activity of Dehydrocostus Lactone and its Epoxy Derivatives

| Compound | M. tuberculosis MIC (µg/mL) | M. avium MIC (µg/mL) | Reference |

| Dehydrocostus lactone | 2 | 16 | [5] |

| Monoepoxides of Dehydrocostus lactone | Significantly lower activity | Not reported | [5] |

| Diepoxides of Dehydrocostus lactone | Significantly lower activity | Not reported | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols that may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, SK-OV-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Nitric Oxide (NO) Release Assay (Griess Test)

This protocol is for measuring the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Complete growth medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

Western Blot Analysis of the NF-κB Pathway

This protocol describes the analysis of key protein expression and phosphorylation in the NF-κB signaling pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways

The biological activities of sesquiterpene lactones are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, the known mechanisms of its parent compound, dehydrocostus lactone, provide a strong foundation for future investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Dehydrocostus lactone has been shown to suppress the NF-κB pathway, which likely contributes to its anti-inflammatory and anticancer effects. It is hypothesized that this compound may exert similar effects.

References

- 1. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimycobacterial activities of dehydrocostus lactone and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epoxy Costus Lactone and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxy costus lactone and its derivatives, belonging to the class of sesquiterpene lactones, have emerged as a promising area of research in medicinal chemistry. These compounds, often synthesized from the natural precursor dehydrocostus lactone, exhibit a wide range of biological activities, including potent anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of this compound and its derivatives. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and drug development in this area.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] Their characteristic α,β-unsaturated γ-lactone moiety is a key structural feature responsible for their biological activity, which is often mediated through Michael-type addition reactions with nucleophilic biomolecules.[2][3] Among these, dehydrocostus lactone and its derivatives have garnered significant attention. The introduction of an epoxide functional group into the dehydrocostus lactone scaffold can significantly modulate its biological profile, leading to enhanced potency and selectivity. This guide focuses on these epoxy derivatives, exploring their chemical synthesis and pharmacological properties.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves the epoxidation of dehydrocostus lactone.

General Experimental Protocol for Epoxidation

A common method for the synthesis of epoxy derivatives from dehydrocostus lactone (DHC) involves the use of meta-chloroperbenzoic acid (m-CPBA).[4]

Materials:

-

Dehydrocostus lactone (DHC)

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve dehydrocostus lactone in anhydrous dichloromethane.

-

Add m-chloroperbenzoic acid to the solution portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired epoxy derivatives.[4]

Note: The reaction can yield a mixture of different epoxy isomers, which can be separated by chromatography.[4]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential in oncology and inflammatory diseases. The following tables summarize the available quantitative data on their cytotoxic and anti-inflammatory activities.

Anticancer Activity

The cytotoxicity of this compound derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

Table 1: Cytotoxicity (IC50 in µM) of Dehydrocostus Lactone and its Derivatives against Various Cancer Cell Lines

| Compound | HCC70 (Triple-Negative Breast Cancer) | MCF-7 (Hormone-Positive Breast Cancer) | MCF-12A (Non-tumorigenic Mammary Epithelial) | Reference |

| Dehydrocostus Lactone (DHLC) | 1.11 ± 1.31 | 24.70 ± 1.25 | 0.07 ± 0.07 | [5] |

| DHLC-1 (13-dimethylamine derivative) | 0.64 ± 1.47 | 0.07 ± 0.07 | 8.47 ± 1.24 | [5] |

| DHLC-2 (13-diethylamine derivative) | 1.48 ± 1.49 | 0.07 ± 1.31 | 8.88 ± 1.10 | [5] |

| DHLC-3 (13-ethylamine derivative) | >50 | 222.60 ± 1.01 | 188.20 ± 1.35 | [5] |

| DHLC-4 (13-ethylenediamine derivative) | 0.88 ± 1.29 | 4.24 ± 1.29 | 147.70 ± 1.35 | [5] |

| Costunolide | - | 40 | - | [6] |

| β-cyclocostunolide | - | - | - | [7] |

| Dihydrocostunolide | - | - | - | [7] |

Note: The data indicates that synthetic modifications, such as the introduction of amino groups at the C-13 position, can significantly enhance cytotoxicity and selectivity against cancer cells compared to non-tumorigenic cells.[5]

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit key inflammatory mediators and pathways.

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones

| Compound | Assay | IC50/EC50 | Cell Line | Reference |

| Costunolide | TNF-α secretion inhibition | 2.05 µM | Activated Macrophages | [8] |

| Dehydrocostuslactone | STAT3 tyrosine phosphorylation inhibition | 10 µM | THP-1 | [9] |

| Costunolide | STAT3 tyrosine phosphorylation inhibition | 10 µM | THP-1 | [9] |

Mechanism of Action: Signaling Pathways

The biological effects of this compound and its derivatives are largely attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The electrophilic nature of the α,β-unsaturated γ-lactone and the epoxide ring allows these compounds to interact with and inhibit the function of critical cellular proteins.[1]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Dehydrocostus lactone has been shown to suppress this pathway by directly targeting and inhibiting the IκB kinase (IKK) complex, which is essential for NF-κB activation.[10][11]

Caption: Inhibition of the NF-κB pathway by Dehydrocostus Lactone.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical protein that is often hyperactivated in cancer, contributing to tumor growth and metastasis. Dehydrocostus lactone and costunolide have been reported to inhibit the activation of STAT3 by downregulating the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[9][12]

Caption: Inhibition of the STAT3 pathway by Dehydrocostus Lactone and Costunolide.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key biological assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

96-well microtiter plates

-

Cells of interest

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.[4][13][14]

Caption: Experimental workflow for the MTT cell viability assay.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to study protein-DNA interactions, in this case, the binding of the NF-κB transcription factor to its consensus DNA sequence.

Materials:

-

Nuclear protein extracts from cells treated with test compounds and a stimulant (e.g., TNF-α).

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope).

-

Polyacrylamide gel

-

Electrophoresis buffer

-

Binding buffer (containing poly(dI-dC) to reduce non-specific binding)

-

Loading buffer

-

Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

-

Treat cells with the this compound derivatives for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Prepare nuclear extracts from the treated and control cells.

-

Quantify the protein concentration in the nuclear extracts.

-

Set up the binding reactions by incubating the nuclear extracts with the labeled NF-κB probe in the binding buffer.

-

For competition assays, add an excess of unlabeled "cold" probe to a reaction to demonstrate the specificity of the binding.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Transfer the separated complexes to a membrane (for non-radioactive detection).

-

Detect the labeled probe to visualize the bands corresponding to the NF-κB-DNA complexes.

-

Quantify the band intensities to determine the inhibitory effect of the compounds on NF-κB DNA binding.[15]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely linked to their chemical structure. The presence and position of the epoxide ring, as well as modifications to the α,β-unsaturated γ-lactone moiety, significantly influence their potency and selectivity. For instance, the addition of amino groups at the C-13 position of dehydrocostus lactone has been shown to enhance selective toxicity towards breast cancer cells.[2][5] The α-methylene-γ-lactone group is generally considered crucial for the alkylating activity and, consequently, the biological effects of these compounds.[1][3]

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate critical signaling pathways like NF-κB and STAT3 provides a strong rationale for their further development. This guide has summarized the current knowledge on their synthesis, biological activity, and mechanisms of action, and has provided detailed experimental protocols to aid future research.

Future studies should focus on:

-

Synthesizing a broader range of epoxy derivatives to establish a more comprehensive structure-activity relationship.

-

Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising compounds.

-

Identifying the specific molecular targets of these compounds through techniques such as proteomics and molecular docking.

-

Exploring the potential of these compounds in combination therapies with existing anticancer and anti-inflammatory drugs.

By addressing these areas, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]

- 11. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Synthesis of Epoxy Costus Lactone from Saussurea lappa

Audience: Researchers, scientists, and drug development professionals.

Introduction: Saussurea lappa, commonly known as costus root, is a medicinal plant rich in bioactive sesquiterpene lactones, primarily dehydrocostus lactone and costunolide. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. While "Epoxy costus lactone" is not typically a major naturally occurring constituent, it can be synthesized from dehydrocostus lactone, a major component of S. lappa extracts. This protocol provides a comprehensive two-stage procedure: firstly, the extraction and purification of dehydrocostus lactone from S. lappa roots, and secondly, the chemical synthesis of its epoxy derivatives.

Part 1: Extraction and Purification of Dehydrocostus Lactone

This section details the methodology for extracting and purifying dehydrocostus lactone from the dried roots of Saussurea lappa.

Experimental Protocols

1. Plant Material Preparation:

-

Obtain dried roots of Saussurea lappa.

-

Wash the roots thoroughly with tap water to remove any soil and debris.

-

Air-dry the roots in the shade for several days until they are completely moisture-free.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction of Crude Sesquiterpene Lactones: Several methods can be employed for the initial extraction. The choice of solvent and method will influence the yield and composition of the crude extract. Methanol has been shown to be highly effective for extracting dehydrocostus lactone and costunolide.[1]

-

Method A: Maceration-Ultrasonic Extraction

-

Weigh 500 mg of powdered S. lappa root and place it in a 15 mL centrifuge tube.

-

Add 2.5 mL of methanol to the tube.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge the mixture for 20 minutes at 2500 rpm.

-

Collect the supernatant in a 10 mL volumetric flask.

-

Repeat the extraction process on the residue three more times with fresh solvent.

-

Combine all the supernatants and adjust the final volume to 10 mL with the extraction solvent.

-

-

Method B: Soxhlet Extraction

-

Place a known quantity of powdered S. lappa root (e.g., 100 g) into a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Use hexane as the solvent for extraction.

-

Heat the solvent to reflux and continue the extraction for a sufficient duration (e.g., 6-8 hours) until the solvent running through the siphon is colorless.

-

After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-